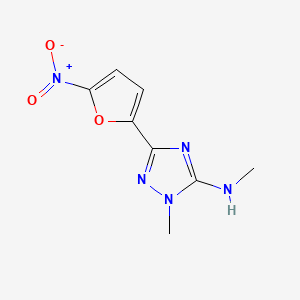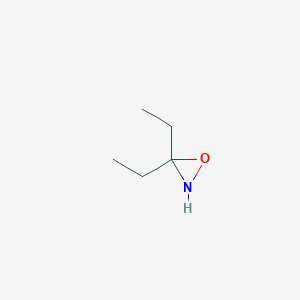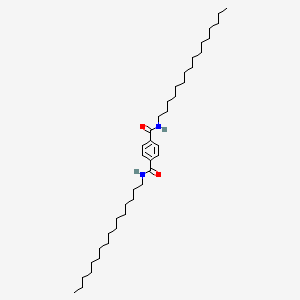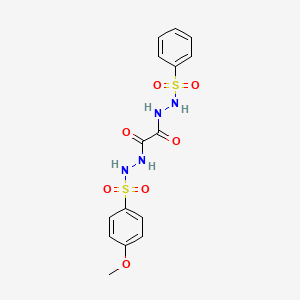
Pyrazine, 2-chloro-3,5-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazine, 2-chloro-3,5-diphenyl- is a heterocyclic aromatic organic compound It features a pyrazine ring substituted with chlorine at the 2-position and phenyl groups at the 3- and 5-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine, 2-chloro-3,5-diphenyl- typically involves the reaction of 1-hydroxy-3,5-diphenylpyrazin-2-one with phosphoryl chloride. This reaction yields 2-chloro-6-hydroxy-3,5-diphenylpyrazine . The reaction conditions generally require heating the mixture at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for pyrazine, 2-chloro-3,5-diphenyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazine, 2-chloro-3,5-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Phosphoryl Chloride: Used in the synthesis of the compound.
Acetic Anhydride and Acetic Acid: Used in the preparation of related pyrazine derivatives.
Major Products Formed
The major products formed from reactions involving pyrazine, 2-chloro-3,5-diphenyl- depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
Pyrazine, 2-chloro-3,5-diphenyl- has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceutical compounds due to its potential biological activities.
Materials Science: The compound’s aromatic structure makes it a candidate for use in organic materials and polymers.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological systems.
Wirkmechanismus
The mechanism of action of pyrazine, 2-chloro-3,5-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The exact pathways and targets can vary depending on the specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dihydroxy-3,5-diphenylpyrazine: A related compound with hydroxyl groups instead of chlorine.
2,5-Dimethylpyrazine: Another pyrazine derivative with different substituents.
Uniqueness
Pyrazine, 2-chloro-3,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. The presence of chlorine and phenyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
41270-63-7 |
|---|---|
Molekularformel |
C16H11ClN2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
2-chloro-3,5-diphenylpyrazine |
InChI |
InChI=1S/C16H11ClN2/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H |
InChI-Schlüssel |
YLBCZNNGPOPTGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)



![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)
![2-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}quinazolin-4-amine](/img/structure/B14655437.png)


![Diethyl[2-(4-methylcyclohex-3-en-1-yl)propyl]phosphonate](/img/structure/B14655452.png)



